molecular formula C7H6O3 B092985 3-(2-Furyl)acrylic acid CAS No. 15690-24-1

3-(2-Furyl)acrylic acid

Cat. No.: B092985
CAS No.: 15690-24-1
M. Wt: 138.12 g/mol
InChI Key: ZCJLOOJRNPHKAV-ONEGZZNKSA-N
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Description

3-(2-Furyl)acrylic acid, also known as furan-2-acrylic acid or furfurylideneacetic acid, is an organic compound with the molecular formula C7H6O3. It is characterized by the presence of a furan ring attached to an acrylic acid moiety. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

3-(2-Furyl)acrylic acid is a reactant used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . These derivatives are known to inhibit malonyl-CoA decarboxylase (MCD), an enzyme that plays a crucial role in fatty acid metabolism . Therefore, MCD can be considered as the primary target of this compound.

Mode of Action

It is known that the compound is used as a reactant in the synthesis of mcd inhibitors . The interaction of these inhibitors with MCD could lead to changes in the enzyme’s activity, potentially affecting fatty acid metabolism.

Biochemical Pathways

This compound is involved in the synthesis of MCD inhibitors . MCD is a key enzyme in the regulation of fatty acid metabolism. By inhibiting MCD, these compounds could potentially affect the balance between fatty acid synthesis and oxidation, thereby influencing energy homeostasis in the body.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific MCD inhibitors that are synthesized using this compound . By inhibiting MCD, these compounds could potentially alter fatty acid metabolism, which could have various downstream effects on cellular energy balance and other metabolic processes.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the synthesis of MCD inhibitors using this compound involves various organocatalysts and occurs under solvent-free conditions . Therefore, factors such as the presence of specific catalysts and the absence of solvents could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Furyl)acrylic acid can be synthesized through the catalytic transformation of carbohydrate-derived furfurals. One common method involves the use of 5-substituted-2-furaldehydes and malonic acid, employing various organocatalysts. Piperidinium acetate is often used as a catalyst, providing good to excellent yields under solvent-free conditions . The esterification of substituted 3-(2-furyl)acrylic acids can be achieved using methanesulfonic acid/silica as a heterogeneous acid catalyst . Additionally, dimethyl carbonate can be used as a sustainable reagent for base-catalyzed transesterification reactions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of the olefinic group using palladium on carbon (5% Pd/C) as the catalyst . This process is optimized for various reaction parameters to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Furyl)acrylic acid undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various derivatives.

    Reduction: The olefinic group can be selectively reduced using catalytic hydrogenation.

    Substitution: The compound can participate in substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (5% Pd/C) is a typical method.

    Substitution: Reagents such as halogens and organometallic compounds are often used.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the acrylic acid moiety.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Furoic acid
  • 3-Furoic acid
  • 5-Methyl-2-furoic acid
  • 2-Furylacetic acid
  • 2,5-Furandicarboxylic acid

Comparison: 3-(2-Furyl)acrylic acid is unique due to its acrylic acid moiety attached to the furan ring, which imparts distinct chemical reactivity and biological activity. Compared to other furan derivatives, it offers a versatile platform for chemical modifications and has broader applications in various fields .

Properties

IUPAC Name

(E)-3-(furan-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJLOOJRNPHKAV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901230
Record name (E)-2-Furanacrylic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-47-9, 15690-24-1
Record name 2-Furanacrylic acid
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Record name 15690-24-1
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Record name Furylacrylic acid
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Record name Furylacrylic acid
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Record name 2-Propenoic acid, 3-(2-furanyl)-
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Record name (E)-2-Furanacrylic acid
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Record name 3-(2-furyl)acrylic acid
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Record name (2E)-3-(furan-2-yl)prop-2-enoic acid
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Record name 2-FURANACRYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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